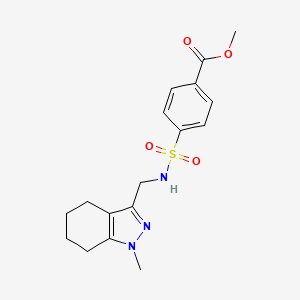

methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate

Description

Methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is a sulfonamide-linked heterocyclic compound featuring a benzoate ester core conjugated to a 1-methyltetrahydroindazole moiety via a sulfamoyl bridge. The synthesis of related compounds, such as methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate, involves substitution and cyclodehydration reactions using silica gel chromatography for purification . The methyl group at the 1-position of the indazole ring and the sulfamoyl linker are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name |

methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-20-16-6-4-3-5-14(16)15(19-20)11-18-25(22,23)13-9-7-12(8-10-13)17(21)24-2/h7-10,18H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVDLVDJTVRJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Research has shown that derivatives of this compound can interact with biological targets, leading to therapeutic effects.

Medicine: In the medical field, this compound is explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the indazole ring, the sulfonamide linker, and the benzoate ester. Key comparisons are outlined below:

Key Differences and Implications

The 1-cyclopentyl substituent in the trifluoromethoxy analogue () increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Linker Modifications :

- The sulfamoyl bridge in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the direct benzoate linkage in the simpler analogue (). This difference could influence pharmacokinetics (e.g., absorption, renal clearance).

Functional Group Variations :

- The trifluoromethoxy group in the analogue () offers electron-withdrawing effects and resistance to oxidative metabolism, extending half-life compared to the methyl benzoate group in the target compound.

Biological Activity

Methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 354.43 g/mol. Its structure includes a benzoate moiety linked to a sulfamoyl group, which is further connected to a tetrahydroindazole derivative. This structural arrangement is significant for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of indazole and benzoate compounds exhibit notable antimicrobial activity. For instance, methyl 4-(1H-indazol-3-yl)benzoate has shown effectiveness against various bacterial strains and fungi due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Studies have also investigated the compound's anticancer properties. It has been noted to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The compound's ability to target specific signaling pathways involved in tumor growth presents a promising avenue for further research .

Case Studies

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indazole Derivative : The starting material is reacted with appropriate reagents under controlled conditions to form the tetrahydroindazole ring.

- Sulfamoylation : The indazole derivative is then treated with sulfamoyl chloride to introduce the sulfamoyl group.

- Esterification : Finally, the product undergoes esterification with methyl 4-carboxybenzoate to yield the final compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.